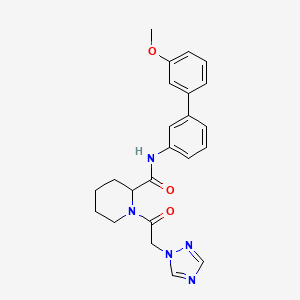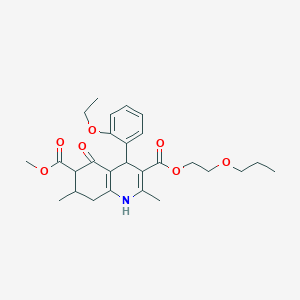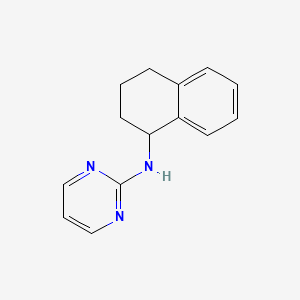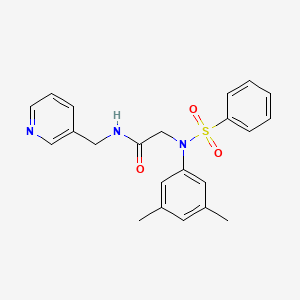![molecular formula C15H21F3N2O B6012867 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and drug addiction. The inhibition of this receptor has been shown to have therapeutic effects in various neurological disorders, making MTEP a promising drug candidate.
作用机制
The exact mechanism of action of MTEP is not fully understood. Further research is needed to elucidate its mechanism of action and identify potential off-target effects.
Conclusion
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor has been shown to have beneficial effects on cognitive function, anxiety, and drug addiction. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.
实验室实验的优点和局限性
MTEP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selectivity: MTEP is a selective antagonist of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
2. Potency: MTEP has a high potency for the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, allowing for the use of lower concentrations in lab experiments.
Limitations:
1. Cost: The synthesis of MTEP is a complex process that requires specialized equipment and expertise, making it a costly compound to produce.
2. Specificity: MTEP may have off-target effects on other receptors, making it difficult to attribute observed effects solely to the inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor.
未来方向
There are several future directions for research on MTEP. Some of these include:
1. Clinical Trials: The therapeutic potential of MTEP in various neurological disorders needs to be evaluated in clinical trials.
2. Development of Novel Compounds: The synthesis of MTEP is a complex process that requires specialized equipment and expertise. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.
3.
合成方法
The synthesis of MTEP involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)benzylamine with 2-chloroethanol to form 2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}ethanol. This intermediate is then reacted with methyl iodide to form the final product, 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. The synthesis of MTEP is a complex process that requires specialized equipment and expertise.
科学研究应用
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the areas of research include:
1. Autism Spectrum Disorder: MTEP has been shown to improve social behavior and reduce repetitive behaviors in animal models of autism spectrum disorder.
2. Parkinson's Disease: MTEP has been shown to reduce motor deficits and improve cognitive function in animal models of Parkinson's disease.
3. Fragile X Syndrome: MTEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.
属性
IUPAC Name |
2-[1-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-19-6-7-20(11-14(19)5-8-21)10-12-3-2-4-13(9-12)15(16,17)18/h2-4,9,14,21H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRMKPCSKJBROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
![5-ethyl-6-methyl-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6012792.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012801.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6012870.png)

![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)